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molecular formula C12H17NO B1366445 4-(3-Methoxyphenyl)piperidine CAS No. 99329-55-2

4-(3-Methoxyphenyl)piperidine

Cat. No. B1366445
M. Wt: 191.27 g/mol
InChI Key: NONQCMNVMIGQEE-UHFFFAOYSA-N
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Patent
US06001836

Procedure details

A mixture of bromoacetonitrile (0.70 mL, 10 mmol), 4-(3-methoxyphenyl)piperidine (1.74 g, 9.1 mmol) and K2CO3 (1.3 g) in MeCN was stirred at room temperature for 3 days. The reaction mixture was partitioned between CH2Cl2 and H2O, and the organic extract was dried (Na2SO4). The solvent was then removed in vacuo to afford [4-(3-methoxyphenyl)-1-piperidinyl]acetonitrile as an amber oil (2.03 g, 97%): MS (DCl) m/z 231 (MH+). Anal. Calcd. for C14H18N2O.0.5 H2O: C, 70.27; H, 8.00; N, 11.71. Found: C, 70.12; H, 7.67; N, 11.87.
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
1.74 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]#[N:4].[CH3:5][O:6][C:7]1[CH:8]=[C:9]([CH:13]2[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]2)[CH:10]=[CH:11][CH:12]=1.C([O-])([O-])=O.[K+].[K+]>CC#N>[CH3:5][O:6][C:7]1[CH:8]=[C:9]([CH:13]2[CH2:18][CH2:17][N:16]([CH2:2][C:3]#[N:4])[CH2:15][CH2:14]2)[CH:10]=[CH:11][CH:12]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.7 mL
Type
reactant
Smiles
BrCC#N
Name
Quantity
1.74 g
Type
reactant
Smiles
COC=1C=C(C=CC1)C1CCNCC1
Name
Quantity
1.3 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between CH2Cl2 and H2O
EXTRACTION
Type
EXTRACTION
Details
the organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
The solvent was then removed in vacuo

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
COC=1C=C(C=CC1)C1CCN(CC1)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 2.03 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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